molecular formula C10H13NO3 B3361049 Ethyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate CAS No. 91012-93-0

Ethyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B3361049
CAS No.: 91012-93-0
M. Wt: 195.21 g/mol
InChI Key: MOYOIIMAKFRNQJ-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with formyl, ethyl ester, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with dimethylformamide and phosphorus oxychloride . The reaction is carried out in an ice bath to maintain a low temperature, ensuring controlled addition and reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes, involving similar reagents and conditions but with larger quantities and more rigorous controls.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Ethyl 5-carboxyl-1,2-dimethyl-1H-pyrrole-3-carboxylate.

    Reduction: Ethyl 5-hydroxymethyl-1,2-dimethyl-1H-pyrrole-3-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 5-formyl-1,2-dimethylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)9-5-8(6-12)11(3)7(9)2/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYOIIMAKFRNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576932
Record name Ethyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91012-93-0
Record name Ethyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate
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Ethyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 3
Ethyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 4
Ethyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate
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Ethyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 6
Ethyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate

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